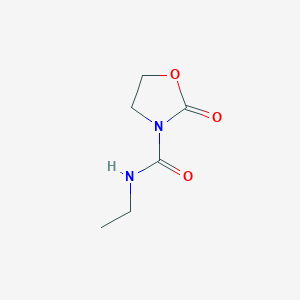

N-Ethyl-2-oxooxazolidine-3-carboxamide

Description

Properties

Molecular Formula |

C6H10N2O3 |

|---|---|

Molecular Weight |

158.16 g/mol |

IUPAC Name |

N-ethyl-2-oxo-1,3-oxazolidine-3-carboxamide |

InChI |

InChI=1S/C6H10N2O3/c1-2-7-5(9)8-3-4-11-6(8)10/h2-4H2,1H3,(H,7,9) |

InChI Key |

YVSQDNRPQNBONW-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)N1CCOC1=O |

Origin of Product |

United States |

Preparation Methods

Cyclization of Serine Derivatives

A common approach starts with serine or its derivatives, which contain both amino and hydroxyl groups suitable for ring closure to form the oxazolidinone ring.

- Procedure : Serine is reacted with a carbonylating agent such as bis(trichloromethyl) carbonate in an aqueous alkaline medium (e.g., sodium hydroxide solution). The reaction proceeds at room temperature with stirring until a transparent solution forms, indicating ring closure to 2-oxooxazolidine-4-carboxylic acid.

- Post-reaction processing : The product is isolated by freeze-drying, followed by solvent removal and purification via chromatography.

- Yield and advantages : This method yields about 62% product in prior art but improvements have been made to increase yield to over 86% by optimizing reaction conditions and using water as a solvent, which is environmentally friendly and safer.

Amidation to Introduce N-Ethyl Carboxamide

After obtaining the oxazolidinone carboxylic acid intermediate, the N-ethyl carboxamide group is introduced by amidation:

- Reagents : Acetyl chloride or ethyl chloroformate can be used to activate the carboxylic acid, followed by reaction with ethylamine or an ethyl amine equivalent.

- Conditions : The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the acid byproducts, often at low temperatures (-5°C) to control reaction rate and selectivity.

- Yields : This step can achieve excellent yields (up to 99%) with proper control of reaction parameters.

Alternative Synthetic Routes via Hydrazide Intermediates

Some synthetic strategies involve hydrazide intermediates derived from ethyl esters of oxazolidinone carboxylic acids:

Use of Peptide Coupling Agents

For coupling the carboxylic acid intermediate with ethylamine, peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are employed:

- This method ensures mild reaction conditions and high selectivity.

- The reaction is typically performed in solvents like THF or DMF with a base such as N-methylmorpholine (NMM).

- Moderate to excellent yields are reported for oxazolidinone derivatives prepared this way.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Solvent | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Cyclization of Serine | Serine + bis(trichloromethyl) carbonate | NaOH, room temp, aqueous medium | Water | 62-86 | Environmentally friendly, safe | Initial lower yield, purification needed |

| Amidation with Acetyl Chloride | Oxazolidinone carboxylic acid | Acetyl chloride, triethylamine, -5°C | Organic solvent | ~99 | High yield, straightforward | Requires low temp control |

| Hydrazide intermediate route | Ethyl ester + hydrazine hydrate | Hydrazine hydrate, reflux, ethanol | Ethanol | Moderate | Versatile intermediate | Multi-step, possible side products |

| Peptide coupling | Carboxylic acid + ethylamine | EDC/HOBt, NMM, RT | THF/DMF | Moderate to excellent | Mild conditions, selective | Cost of coupling agents |

Research Findings and Optimization Notes

- The use of water as a solvent in the cyclization step significantly improves safety and environmental impact compared to organic solvents like dioxane.

- Controlling temperature during amidation is critical to avoid side reactions and maximize yield.

- Peptide coupling methods provide flexibility for introducing various amide substituents but may increase cost and complexity.

- Hydrazide intermediates offer routes to diverse derivatives but require careful purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-oxooxazolidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-ethyl-2-oxooxazolidine-3-carboxylic acid.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include N-ethyl-2-oxooxazolidine-3-carboxylic acid (oxidation), N-ethyl-2-oxooxazolidine-3-amine (reduction), and various substituted oxazolidines (substitution).

Scientific Research Applications

N-Ethyl-2-oxooxazolidine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-Ethyl-2-oxooxazolidine-3-carboxamide exerts its effects is primarily through its interaction with enzymes and proteins. The carboxamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity . Additionally, the oxazolidine ring can interact with various molecular targets, disrupting normal cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 3-Oxazolidinecarboxamide,2-[2-oxo-2-(phenylamino)ethylidene]-N-phenyl- (CAS 14037-24-2)

This compound shares the oxazolidine-carboxamide core with N-Ethyl-2-oxooxazolidine-3-carboxamide but differs significantly in substituents and complexity:

- Molecular Formula : C₁₈H₁₇N₃O₃ (vs. C₆H₁₀N₂O₃ for this compound).

- Key Structural Differences: Additional phenylamino and phenyl groups at positions 2 and 3, respectively. An ethylidene bridge (C=C) conjugated with the oxazolidine ring.

- Physicochemical Implications: Higher molecular weight (323.35 g/mol vs. ~170.16 g/mol) increases lipophilicity, likely reducing aqueous solubility compared to the simpler ethyl-substituted analog.

- Metabolic Stability : Bulky phenyl substituents could slow metabolic degradation compared to the ethyl group in this compound, which may undergo faster oxidation or hydrolysis .

Functional Group Comparison

| Property | This compound | CAS 14037-24-2 |

|---|---|---|

| Core Structure | Oxazolidine ring with 2-oxo, 3-carboxamide | Oxazolidine with extended conjugation and phenyl groups |

| Substituent Complexity | Low (ethyl group) | High (phenylamino, ethylidene, phenyl) |

| Predicted Solubility | Moderate (polar carboxamide) | Low (aromatic hydrophobicity) |

| Metabolic Vulnerability | Likely susceptible to N-dealkylation | Possibly resistant due to steric hindrance |

Research Findings and Implications

- Synthetic Accessibility : The simpler structure of this compound may offer advantages in scalable synthesis compared to the multi-substituted analog, which requires complex coupling steps for phenyl group introduction .

- Biological Relevance: While neither compound’s bioactivity is explicitly described, oxazolidine derivatives are known for antimicrobial and antitumor properties. The ethyl-substituted variant’s smaller size could enhance tissue penetration, whereas the phenyl-rich analog might exhibit stronger target binding but poorer bioavailability .

- Metabolic Pathways : Analogous to the metabolism of DACA (), oxazolidine derivatives may undergo oxidation (e.g., N-oxide formation) or hydrolysis. However, steric shielding in the phenyl-substituted compound could reduce such transformations, as seen in DACA’s N-oxide metabolite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.